N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-3-NITROBENZAMIDE
Description
N-[(5E)-5-[(2E)-3-(Furan-2-yl)prop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a synthetic thiazolidinone derivative characterized by a fused heterocyclic core. Its structure comprises a 1,3-thiazolidin-4-one ring conjugated with a furan moiety and a 3-nitrobenzamide substituent. The nitro group at the benzamide position contributes to its electron-deficient nature, which may influence binding interactions with biological targets .
Crystallographic data for analogous compounds (e.g., derivatives with pyridinyl or chlorophenyl groups) were refined using SHELXL and OLEX2, ensuring structural accuracy .
Properties
IUPAC Name |
N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S2/c21-15(11-4-1-5-12(10-11)20(23)24)18-19-16(22)14(27-17(19)26)8-2-6-13-7-3-9-25-13/h1-10H,(H,18,21)/b6-2+,14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCBZVLAZJQUBW-BOAPOFAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)/C(=C\C=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-3-NITROBENZAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the furan ring, and the attachment of the nitrobenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Substitution: The furan and thiazolidine rings can undergo substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound may serve as a promising anticancer agent. Studies have shown that derivatives of thiazolidine compounds, similar in structure to N-[(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]-, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazolidine have demonstrated potent antiproliferative activity with IC50 values ranging from 7.0 to 20.3 µM against human cancer cell lines such as A549 and HepG2 .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial properties. Certain derivatives have shown effectiveness against gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity . The mechanism of action may involve the inhibition of bacterial enzymes or interference with cellular processes.
Anti-inflammatory Potential
In addition to its anticancer and antimicrobial activities, N-[(5E)-5-[(2E)-3-(furan-2-y)prop-2-en-1-yidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y] has been explored for its anti-inflammatory effects. The structural features of the compound suggest it may interact with specific targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Organic Synthesis
N-[(5E)-5-[(2E)-3-(furan-2-y)prop-2-en-1-yidene]-4-o-xo -2-sulfanylidene -1,3-thiazolidin -3-y] is utilized as a building block in organic synthesis. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions including:
Substitution Reactions
The compound can undergo nucleophilic substitution reactions at the furan ring, allowing for the introduction of various functional groups. This versatility makes it a valuable intermediate in the synthesis of other biologically active compounds.
Oxidation and Reduction Reactions
N-[ (5E)-5-[ (2E)-3-(furan -2-y)prop -2-en -1-yidene] -4-o-xo - 2-sulfanylidene -1,3-thiazolidin -3-y] can be subjected to oxidation and reduction reactions, facilitating modifications that enhance its biological activity or alter its properties for specific applications.
Material Science
The electronic properties of N-[ (5E)-5-[ (2E)-3-(furan -2-y)prop -2-en -1-yidene] -4-o-xo - 2-sulfanylidene -1,3-thiazolidin -3-y] suggest potential applications in material science, particularly in organic electronics and photovoltaic devices. Its ability to form charge-transfer complexes may be harnessed for developing new materials with enhanced electronic functions.
Case Studies and Research Findings
Several studies have documented the biological activity and synthetic utility of compounds related to N-[ (5E)-5-[ (2E)-3-(furan -2-y)prop -2-en -1-yidene] -4-o-xo - 2-sulfanylidene -1,3-thiazolidin -3-y]. For example:
- Anticancer Activity Study : A study evaluated the cytotoxic effects of thiazolidine derivatives on human leukemia cells, revealing significant induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Evaluation : Research highlighted the antibacterial activity of related thiazolidine compounds against various bacterial strains, demonstrating their potential as novel antimicrobial agents .
- Inflammatory Response Modulation : Investigations into the anti-inflammatory properties indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting therapeutic avenues for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives share a common 1,3-thiazolidin-4-one scaffold but differ in substituents, which dictate their physicochemical and pharmacological profiles. Below is a detailed comparison:
Structural and Electronic Features
Physicochemical Properties
Pharmacological Implications
- Target Compound : The nitro group may enhance binding to nitroreductase enzymes or act as a Michael acceptor in covalent inhibition. Its conjugation with the furan-propenylidene system could improve cellular uptake .
- Chlorophenyl Derivative () : The chloro substituent likely enhances membrane permeability, making it suitable for targets requiring high lipophilicity (e.g., bacterial cell walls) .
Biological Activity
N-[(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
The compound features a thiazolidine ring, a furan moiety, and a nitrobenzamide group. Its molecular formula is , with a molecular weight of approximately 374.39 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.
Synthesis
Synthesis of N-[(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-yidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]-3-nitrobenzamide typically involves multi-step organic reactions:
- Formation of the Thiazolidine Ring : This is achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
- Introduction of the Furan Ring : A condensation reaction with a furan derivative introduces the furan moiety.
- Nitrobenzamide Group Attachment : The final step involves coupling the intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.
Antimicrobial Properties
Research indicates that compounds similar to N-[(5E)-5-[(2E)-3-(furan-2-y)prop-2-en-1-yidene]-4-oxo-2-sulfanylidene] exhibit considerable antibacterial activity. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml .
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against serine proteases such as the NS2B/NS3 protease of the Dengue virus. In vitro studies have demonstrated promising inhibitory activity against this target, suggesting potential for antiviral drug development .
Anticancer Potential
N-[...]-3-nitrobenzamide derivatives have been investigated for their anticancer properties. In vitro assays on various cancer cell lines (e.g., A549, PC-3) revealed significant antiproliferative effects with IC50 values ranging from 7.0 to 20.3 µM . Mechanistically, these compounds may inhibit tumor angiogenesis and cell proliferation through modulation of signaling pathways like NF-kB .
Case Studies and Research Findings
- Antitubercular Activity : Research has shown that thiazolidinone derivatives possess antitubercular properties, although their efficacy is lower compared to established drugs like Isoniazid .
- Cytotoxicity Testing : Compounds related to N-[...]-3-nitrobenzamide were tested against VERO cell lines to assess cytotoxicity, revealing varying degrees of toxicity that correlate with their structural modifications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for high-yield synthesis of this compound?
Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the thiazolidinone core. Key steps include:
- Thiazolidinone ring formation : Reacting a thioamide precursor with an amine under acidic conditions (e.g., HCl in ethanol at 60–80°C) .
- Functionalization : Introducing the 3-nitrobenzamide and furan-propenylidene moieties via Knoevenagel condensation (reflux in glacial acetic acid with catalytic piperidine) .
Q. Critical Parameters :
| Factor | Optimal Range | Impact |
|---|---|---|
| Solvent | Ethanol/glacial acetic acid | Polar aprotic solvents improve cyclization |
| Temperature | 60–80°C | Higher temperatures accelerate condensation but risk side reactions |
| Purification | HPLC (C18 column, acetonitrile/water gradient) | Ensures >95% purity by removing unreacted intermediates |
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR :
- ¹H NMR : Look for vinyl proton signals (δ 7.2–7.8 ppm, doublets) and thioxo sulfur resonance (δ 160–170 ppm in ¹³C NMR) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the furan and nitrobenzamide groups .
- HPLC-MS : Confirm molecular weight ([M+H]+ expected at m/z ~480–490) and assess purity .
Advanced Research Questions
Q. How can computational modeling predict electronic properties and bioactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking (AutoDock Vina) : Screen against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. The nitro group and thioxo moiety show strong binding affinity (ΔG < −8 kcal/mol) in preliminary models .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
-
Orthogonal Assays : Cross-validate antimicrobial activity using:
Assay Type Target Example Result MIC (broth dilution) S. aureus MIC = 8 µg/mL Time-kill kinetics E. coli 99% reduction in 12 hours -
SAR Analysis : Compare analogs (e.g., replacing nitro with methoxy groups) to isolate structural determinants of activity .
Q. How can regioselective modifications be achieved for analog synthesis?
Methodological Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield the thioxo group during nitration .
- Microwave-Assisted Synthesis : Enhances regioselectivity in Knoevenagel reactions (e.g., 80°C, 20 minutes, 85% yield) .
Q. What experimental and computational methods elucidate biological target interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., HIV-1 protease) to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for the nitrobenzamide moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
